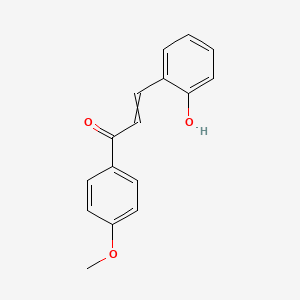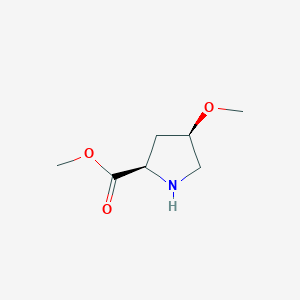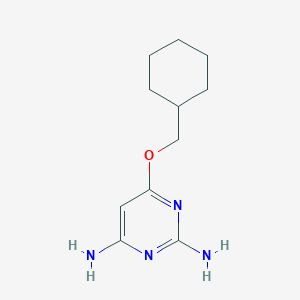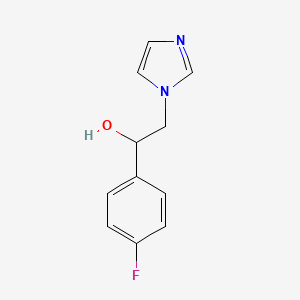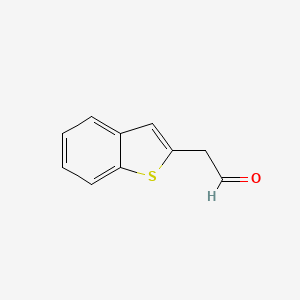
2-(1-Benzothiophen-2-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzothiophen-2-yl)acetaldehyde is a heterocyclic compound that contains a thiophene ring fused with a benzene ring and an aldehyde functional group attached to the second carbon of the thiophene ring
Synthetic Routes and Reaction Conditions:
Electrophilic Cyclization: One common method for synthesizing benzo[b]thiophen-2-yl-acetaldehyde involves the electrophilic cyclization of appropriate precursors.
Industrial Production Methods:
- Industrial production methods for benzo[b]thiophen-2-yl-acetaldehyde typically involve large-scale coupling reactions and cyclization processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield benzo[b]thiophen-2-yl-ethanol.
Substitution: The compound can participate in various substitution reactions, where the aldehyde group or positions on the thiophene ring are substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, organometallics, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products:
- Oxidation of benzo[b]thiophen-2-yl-acetaldehyde typically yields benzo[b]thiophen-2-yl-carboxylic acid.
- Reduction results in benzo[b]thiophen-2-yl-ethanol.
- Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
2-(1-Benzothiophen-2-yl)acetaldehyde has diverse applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Benzo[b]thiophene: A simpler analog without the aldehyde group, used in similar applications but with different reactivity and properties.
Thiophene-2-carboxaldehyde: Another related compound with an aldehyde group directly attached to the thiophene ring, differing in the position of the functional group.
Uniqueness:
- 2-(1-Benzothiophen-2-yl)acetaldehyde is unique due to the fusion of the benzene and thiophene rings, combined with the aldehyde functional group. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in drug design and materials science .
Properties
Molecular Formula |
C10H8OS |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
2-(1-benzothiophen-2-yl)acetaldehyde |
InChI |
InChI=1S/C10H8OS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,6-7H,5H2 |
InChI Key |
RZTQKESTDPQKHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


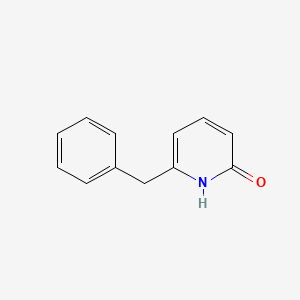

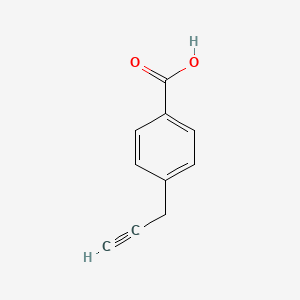
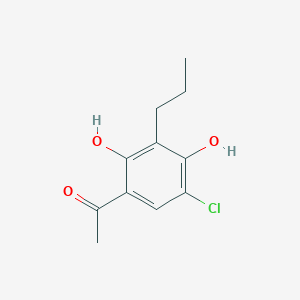
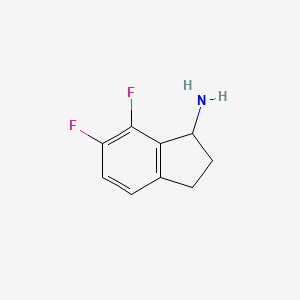
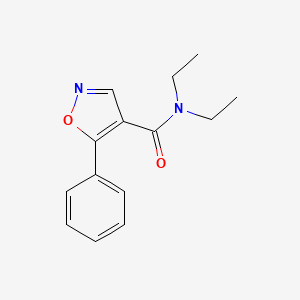
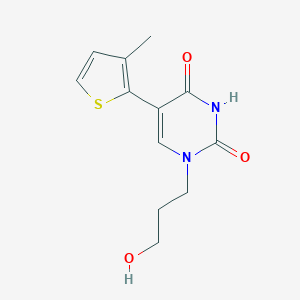
![5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8737110.png)
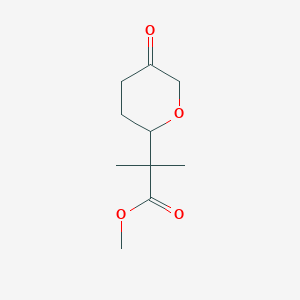
![tert-butyl 2-(3-carbamoyl-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate](/img/structure/B8737128.png)
